

Spectroscopic Profile of 5-Heptylresorcinol: A Technical Guide

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Compound of Interest

Compound Name: 5-Heptylresorcinol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Heptylresorcinol** (5-heptylbenzene-1,3-diol), a key intermediate in the synthesis of various cannabinoids and a compound of interest for its own biological activities. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Heptylresorcinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.2-6.3	m	3H	Aromatic H (H-2, H-4, H-6)
~4.5-5.5	br s	2H	Phenolic OH
~2.4-2.5	t	2H	Benzylic CH ₂ (α -CH ₂)
~1.5-1.6	m	2H	CH ₂ (β -CH ₂)
~1.2-1.4	m	8H	(CH ₂) ₄
~0.8-0.9	t	3H	Terminal CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~156	C-1, C-3 (Aromatic C-OH)
~145	C-5 (Aromatic C-Alkyl)
~108	C-4, C-6 (Aromatic C-H)
~100	C-2 (Aromatic C-H)
~36	Benzylic CH ₂ (α -CH ₂)
~32	CH ₂
~31	CH ₂
~29	CH ₂
~29	CH ₂
~22	CH ₂
~14	Terminal CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3550	Strong, Broad	O-H stretch (phenolic)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Strong	Aliphatic C-H stretch
~1600, ~1470	Medium	Aromatic C=C stretch
~1150-1300	Medium	C-O stretch (phenol)
~830	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of **5-Heptylresorcinol** is characterized by a prominent molecular ion peak and a distinct fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for this compound.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
208	High	[M] ⁺ (Molecular Ion)
124	High	[M - C ₆ H ₁₂] ⁺ (McLafferty rearrangement)
123	Moderate	[M - C ₆ H ₁₃] ⁺ (Benzylic cleavage)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Heptylresorcinol**.

NMR Spectroscopy

A sample of **5-Heptylresorcinol** (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR: Spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required compared to ^1H NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

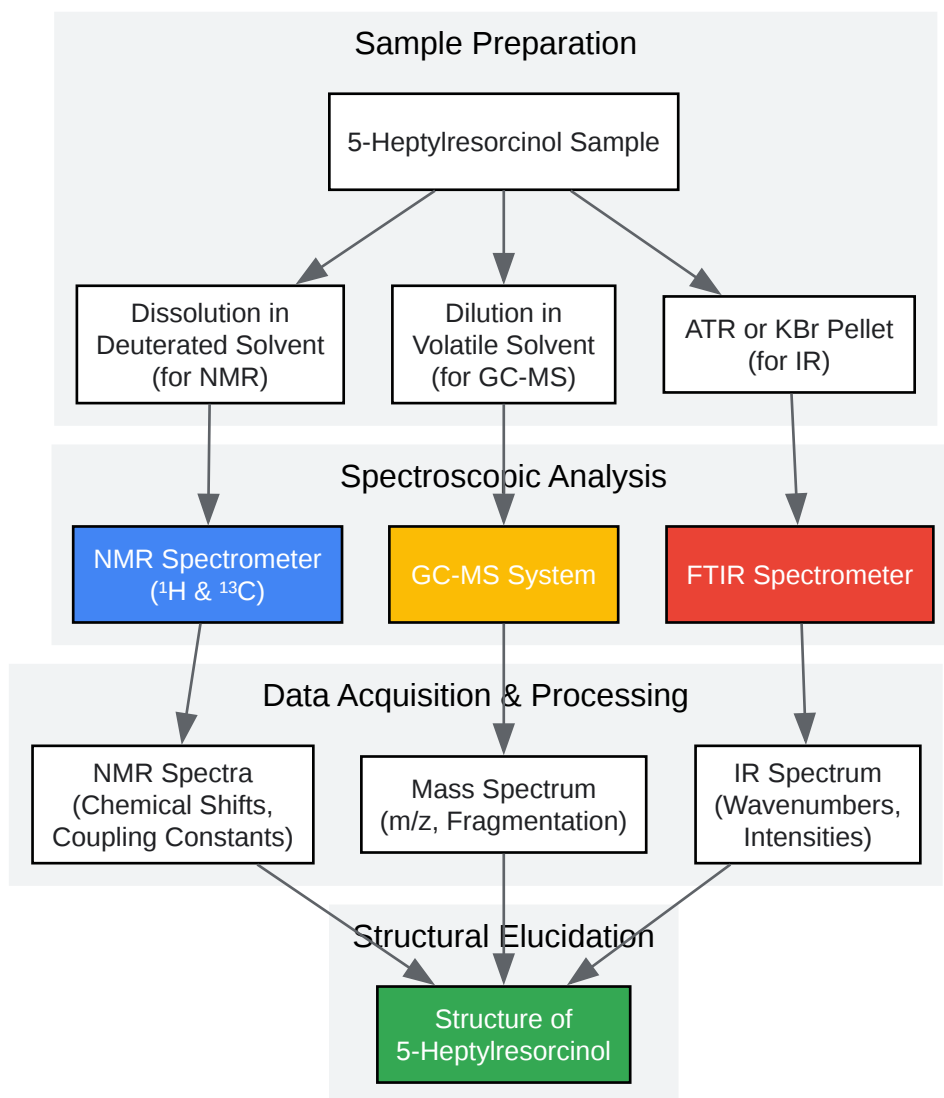
Mass Spectrometry (MS)

Mass spectral data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Introduction: A dilute solution of **5-Heptylresorcinol** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Heptylresorcinol**.



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Caption: General workflow for the spectroscopic analysis of **5-Heptylresorcinol**.

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References

- 1. 5-Heptylresorcinol [webbook.nist.gov]
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